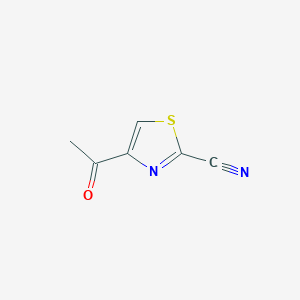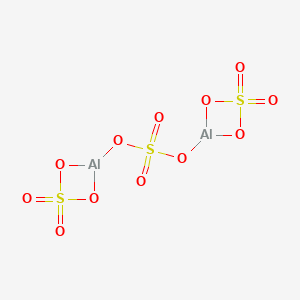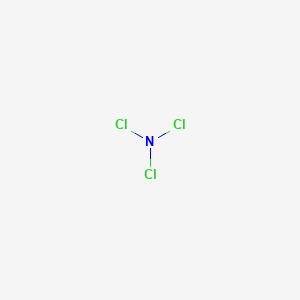
4-フルオロ-3-(トリフルオロメチル)ベンゼン-1-スルホニルクロリド
説明
科学的研究の応用
4-fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is used in the development of new drugs and therapeutic agents due to its ability to form stable sulfonyl derivatives.
Material Science: It is used in the synthesis of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
Mode of Action
The mode of action of 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride involves its reactivity as a sulfonyl chloride compound. It can participate in substitution reactions with nucleophiles, leading to the formation of various organic compounds . The trifluoromethyl group and the fluorine atom on the benzene ring can influence the reactivity of the compound.
Action Environment
The action, efficacy, and stability of 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride can be influenced by various environmental factors such as temperature, pH, and the presence of other reactive species . For instance, it should be stored under inert gas at 2-8°C .
生化学分析
. .
Biochemical Properties
It is known that sulfonyl chloride compounds can react with amines to form sulfonamides, which are important in various biochemical reactions .
Cellular Effects
It is known that sulfonyl chloride compounds can potentially affect cell function by interacting with various biomolecules .
Molecular Mechanism
It is known that sulfonyl chloride compounds can potentially exert their effects at the molecular level through binding interactions with biomolecules .
Temporal Effects in Laboratory Settings
It is known that sulfonyl chloride compounds can potentially have long-term effects on cellular function .
Dosage Effects in Animal Models
It is known that sulfonyl chloride compounds can potentially have toxic or adverse effects at high doses .
Metabolic Pathways
It is known that sulfonyl chloride compounds can potentially interact with various enzymes or cofactors .
Transport and Distribution
It is known that sulfonyl chloride compounds can potentially interact with various transporters or binding proteins .
Subcellular Localization
It is known that sulfonyl chloride compounds can potentially be directed to specific compartments or organelles .
準備方法
The synthesis of 4-fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride typically involves the reaction of 4-fluorobenzenesulfonyl chloride with trifluoromethylsulfonyl chloride under controlled conditions . The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the reaction. The reaction mixture is then stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .
化学反応の分析
4-fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions to form complex organic molecules.
Common reagents used in these reactions include bases like triethylamine, solvents like dichloromethane, and catalysts like palladium . The major products formed depend on the specific reaction conditions and the nature of the nucleophile or catalyst used .
類似化合物との比較
4-fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride can be compared with other similar compounds, such as:
4-Chloro-3-(trifluoromethyl)benzenesulfonyl chloride: This compound has a chlorine atom instead of a fluorine atom, which affects its reactivity and applications.
4-Fluorobenzenesulfonyl chloride: This compound lacks the trifluoromethyl group, making it less electrophilic and reactive compared to 4-fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride.
The unique combination of the fluorine and trifluoromethyl groups in 4-fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride makes it a valuable compound in various chemical applications .
特性
IUPAC Name |
4-fluoro-3-(trifluoromethyl)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3ClF4O2S/c8-15(13,14)4-1-2-6(9)5(3-4)7(10,11)12/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYOKQWBPSUHEQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3ClF4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372133 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1682-10-6 | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzene-1-sulfonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Fluoro-3-(trifluoromethyl)benzenesulfonyl Chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![Sodium 3-[(4-amino-3-methoxyphenyl)azo]benzoate](/img/structure/B158726.png)





![2-chloro-10H-pyridazino[6,1-b]quinazolin-10-one](/img/structure/B158738.png)
